1-cyclohexyl-3-(4-oxo-2-phenylquinazolin-3(4H)-yl)urea
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Overview
Description
1-CYCLOHEXYL-3-(4-OXO-2-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL)UREA is a complex organic compound that features a quinazolinone core structure
Preparation Methods
The synthesis of 1-CYCLOHEXYL-3-(4-OXO-2-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL)UREA typically involves multi-step organic reactions. One common synthetic route includes the condensation of anthranilic acid derivatives with isocyanates under controlled conditions. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reaction . Industrial production methods may involve optimization of these reactions to increase yield and purity, often employing continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
1-CYCLOHEXYL-3-(4-OXO-2-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL)UREA undergoes various types of chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, often using halogenated reagents under basic conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions include various substituted quinazolinone and dihydroquinazoline derivatives.
Scientific Research Applications
1-CYCLOHEXYL-3-(4-OXO-2-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL)UREA has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-CYCLOHEXYL-3-(4-OXO-2-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL)UREA involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1-CYCLOHEXYL-3-(4-OXO-2-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL)UREA can be compared with other quinazolinone derivatives, such as:
4-Oxo-2-phenyl-4H-chromen-3-yl derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
2-Cyclohexyl-2-phenyl-N-[1-(3-pyridin-3-ylpropanoyl)piperidin-4-yl]acetamide: This compound has a similar cyclohexyl and phenyl substitution but differs in its overall structure and applications.
The uniqueness of 1-CYCLOHEXYL-3-(4-OXO-2-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL)UREA lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H22N4O2 |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
1-cyclohexyl-3-(4-oxo-2-phenylquinazolin-3-yl)urea |
InChI |
InChI=1S/C21H22N4O2/c26-20-17-13-7-8-14-18(17)23-19(15-9-3-1-4-10-15)25(20)24-21(27)22-16-11-5-2-6-12-16/h1,3-4,7-10,13-14,16H,2,5-6,11-12H2,(H2,22,24,27) |
InChI Key |
NJIVOIFJMGUOBY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)NN2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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